molecular formula C22H16N2O6 B4917321 4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE

4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE

Cat. No.: B4917321
M. Wt: 404.4 g/mol
InChI Key: KSLXTZGWLINNSN-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound with a unique structure that includes a furan ring, a methoxy group, a nitro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and furan-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4E)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c1-13-3-5-14(6-4-13)21-23-18(22(25)30-21)11-16-8-10-20(29-16)17-9-7-15(28-2)12-19(17)24(26)27/h3-12H,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXTZGWLINNSN-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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